![molecular formula C10H7NO3 B1512001 4-(Oxazol-4-yl)benzoic acid CAS No. 856905-23-2](/img/structure/B1512001.png)
4-(Oxazol-4-yl)benzoic acid
Overview
Description
“4-(Oxazol-4-yl)benzoic acid” is a compound that belongs to the class of oxazole derivatives . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The IUPAC name of this compound is 4-(1,3-oxazol-2-yl)benzoic acid . It has a molecular weight of 189.17 .
Molecular Structure Analysis
The molecular structure of “4-(Oxazol-4-yl)benzoic acid” consists of a benzene ring attached to an oxazole ring and a carboxylic acid group . The InChI code for this compound is 1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H,12,13) .Physical And Chemical Properties Analysis
The compound “4-(Oxazol-4-yl)benzoic acid” has a molecular weight of 189.17 . It is recommended to be stored in a refrigerated condition .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-(Oxazol-4-yl)benzoic acid serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, Fadda, Mukhtar, and Refat (2012) utilized 4-(2-cyanoacetamido)benzoic acid, a derivative, for synthesizing thiazole, pyrazole, oxazole, and other derivatives, highlighting its role in diverse chemical syntheses (Fadda, Mukhtar, & Refat, 2012).
Complex Formation with Metal Ions
The compound has been studied for its ability to form complexes with metal ions like Fe3+ and Fe2+. Steinhauser et al. (2005) investigated complex formation of similar benzoic acid derivatives with iron, demonstrating the compound's potential in metal ion interaction studies (Steinhauser et al., 2005).
Antioxidant Properties
Research by Kuş et al. (2017) on oxazole-5(4H)-one derivatives, which are structurally related to 4-(Oxazol-4-yl)benzoic acid, revealed significant antioxidant activities. This suggests the potential of 4-(Oxazol-4-yl)benzoic acid derivatives in antioxidant studies (Kuş, Uğurlu, Özdamar, & Can‐Eke, 2017).
Supramolecular Chemistry
The compound contributes to the creation of supramolecular structures. Liu and Han (2022) synthesized a supermolecule based on a similar benzoic acid derivative, demonstrating its utility in forming complex molecular architectures (Liu & Han, 2022).
Synthesis of Antibacterial and Antitubercular Agents
Joshi et al. (2008) synthesized a series of benzoic acid hydrazide analogs, including derivatives similar to 4-(Oxazol-4-yl)benzoic acid, showing potent antibacterial and antitubercular activities. This highlights its relevance in pharmaceutical research (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Application in Dye-Sensitized Solar Cells
Yang et al. (2016) studied benzoic acid derivatives in dye-sensitized solar cells, indicating the potential of 4-(Oxazol-4-yl)benzoic acid in renewable energy applications (Yang, Yao, Liu, Wang, & Wang, 2016).
properties
IUPAC Name |
4-(1,3-oxazol-4-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFJJGYOOOKVFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739962 | |
Record name | 4-(1,3-Oxazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxazol-4-yl)benzoic acid | |
CAS RN |
856905-23-2 | |
Record name | 4-(1,3-Oxazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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